

A Head-to-Head Comparison of Selective 11 β -HSD1 Inhibitors

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Compound of Interest

Compound Name: (R)-BMS-816336

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The enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) has emerged as a compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues like the liver and adipose tissue, 11 β -HSD1 amplifies local glucocorticoid action, contributing to the pathophysiology of these conditions. Consequently, the development of selective 11 β -HSD1 inhibitors has been a significant focus of pharmaceutical research. This guide provides a head-to-head comparison of several selective 11 β -HSD1 inhibitors that have progressed to various stages of preclinical and clinical development, supported by experimental data.

Introduction to 11 β -HSD1 Inhibition

The rationale for inhibiting 11 β -HSD1 lies in its ability to reduce intracellular cortisol concentrations in a tissue-specific manner, thereby mitigating the detrimental effects of excess glucocorticoid signaling.^[1] This approach is distinct from systemic glucocorticoid receptor antagonists, potentially offering a more favorable safety profile. A number of pharmaceutical companies have advanced selective 11 β -HSD1 inhibitors into clinical trials, with varying degrees of success.^[2] This guide will compare the performance of several of these inhibitors: BI 187004, INCB13739, MK-0916, SPI-62 (clofutriben), CNX-010-49, KR-67105, and UI-1499.

11 β -HSD1 Signaling Pathway

The 11 β -HSD1 enzyme is a critical component of the glucocorticoid signaling pathway. The following diagram illustrates the mechanism of action of 11 β -HSD1 and the point of intervention for its inhibitors.

Caption: Mechanism of 11 β -HSD1 action and inhibition.

Data Presentation

The following tables summarize the quantitative data for the selected 11 β -HSD1 inhibitors, providing a basis for their comparative evaluation.

Table 1: In Vitro Potency and Selectivity of 11 β -HSD1 Inhibitors

Compound	Target	IC50 (nM)	Selectivity vs. 11 β -HSD2	Reference
BI 187004	Human 11 β -HSD1	-	Selective	[1]
INCB13739	Human 11 β -HSD1	-	High selectivity	[3]
MK-0916	Human 11 β -HSD1	70.4 (hepatic)	Selective	[4][5]
SPI-62	Human 11 β -HSD1	Ki = 5.3	Minimal activity on HSD-2	[6][7]
CNX-010-49	Human 11 β -HSD1	6	>100-fold vs. dehydrogenase activity	[8][9]
Mouse 11 β -HSD1	64	No inhibition of 11 β -HSD2 up to 100 μ M	[8]	
KR-67105	-	-	-	-
UI-1499	Human 11 β -HSD1	-	Selective	[10]
Mouse 11 β -HSD1	-	-	[10]	
Monkey 11 β -HSD1	-	-	[10]	

Note: "-" indicates data not readily available in the searched literature.

Table 2: Pharmacokinetic Properties of 11 β -HSD1 Inhibitors in Humans

Compound	Dose	Cmax	Tmax (hours)	Terminal Half-life (hours)	Reference
BI 187004	10-360 mg (single)	Dose-dependent	0.67-2.0	14.5-33.5	[11]
10-360 mg (multiple)	Non-proportional increase	0.67-2.0	106-124	[12] [13]	
INCB13739	-	-	-	-	[3]
MK-0916	0.4-100 mg (single)	Dose-proportional (>6mg)	1.1-1.8	-	[4] [5]
SPI-62	1-10 mg (single)	Nonlinear at low doses	-	-	[6] [7] [14]

Note: "-" indicates data not readily available in the searched literature. Cmax and Tmax values can be dose-dependent.

Table 3: Preclinical Efficacy of 11 β -HSD1 Inhibitors in Animal Models

Compound	Animal Model	Dose	Key Findings	Reference
CNX-010-49	Diet-induced obese (DIO) C57B6/J mice	30 mg/kg twice daily for 10 weeks	Significant decrease in fasting glucose, improved insulin sensitivity and glucose tolerance, significant decrease in serum triglycerides, and inhibition of body weight gain.	[9]
KR-67105	-	-	-	-
UI-1499	KKAy mice (type 2 diabetes model)	10 and 30 mg/kg for 3 weeks	Lowered fasting blood glucose and HbA1c levels, comparable to pioglitazone. Lowered plasma LDL levels.	[10]

Note: "-" indicates data not readily available in the searched literature.

Table 4: Clinical Efficacy of 11 β -HSD1 Inhibitors in Human Studies

Compound	Patient Population	Dose	Key Findings	Reference
BI 187004	Type 2 Diabetes, overweight/obese	20, 80, 240 mg/day for 28 days	Near-full inhibition of hepatic 11 β -HSD1. No clinically relevant changes in body weight, glucose, or lipid metabolism.	[15]
INCB13739	Type 2 Diabetes on metformin	100 and 200 mg/day for 12 weeks	Significant reductions in HbA1c (-0.47% and -0.56%), fasting plasma glucose, and HOMA-IR. Significant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients. Modest body weight decrease.	[16][17]
MK-0916	Type 2 Diabetes and Metabolic Syndrome	0.5, 2, 6 mg/day for 12 weeks	No significant effect on fasting plasma glucose. Modest but significant reduction in A1C (-0.3% with 6 mg). Modest dose-dependent decreases in	[18]

			blood pressure and body weight. Increased LDL- C.
SPI-62 (clofutriben)	Cushing's Syndrome	-	Lowered urinary free cortisol levels without the need for dose adjustments and with a low risk of adrenal insufficiency. [19]

Note: "-" indicates data not readily available in the searched literature.

Experimental Protocols

In Vitro 11 β -HSD1 Inhibition Assay

A common method to determine the in vitro potency of 11 β -HSD1 inhibitors is a cell-based or microsomal assay.[10]

- Enzyme Source: Liver microsomes from human, mouse, or monkey, or cells overexpressing the 11 β -HSD1 enzyme (e.g., CHO-K1 or C2C12 cells).[8][10]
- Substrate: Cortisone (for human and monkey enzyme) or 11-dehydrocorticosterone (for mouse enzyme).
- Assay Principle: The conversion of the inactive substrate to active cortisol (or corticosterone) is measured in the presence of various concentrations of the inhibitor.
- Detection Method: The amount of cortisol produced can be quantified using methods such as Homogeneous Time Resolved Fluorescence (HTRF) or by using radiolabeled substrates and subsequent separation and quantification of the radiolabeled cortisol.[10]
- Data Analysis: IC50 values, the concentration of inhibitor required to inhibit 50% of the enzyme activity, are calculated from the dose-response curves.

In Vivo Efficacy Studies in Animal Models

Animal models of metabolic disease are crucial for evaluating the in vivo efficacy of 11 β -HSD1 inhibitors.

- **Animal Models:** Diet-induced obese (DIO) mice (e.g., C57B6/J on a high-fat diet) are commonly used to model obesity and insulin resistance.^[9] Genetic models of type 2 diabetes, such as KKAY mice, are also employed.^[10]
- **Dosing:** Inhibitors are typically administered orally once or twice daily for a period of several weeks.
- **Efficacy Endpoints:**
 - **Glycemic Control:** Fasting blood glucose, glucose tolerance (oral glucose tolerance test - OGTT), and HbA1c levels are measured.
 - **Lipid Profile:** Serum levels of triglycerides, total cholesterol, and LDL-cholesterol are assessed.
 - **Body Weight and Composition:** Body weight is monitored throughout the study, and changes in fat mass can be assessed.
 - **Insulin Sensitivity:** Techniques such as the hyperinsulinemic-euglycemic clamp or calculation of HOMA-IR can be used.
- **Tissue-Specific Inhibition:** To confirm target engagement, 11 β -HSD1 activity can be measured ex vivo in tissues like the liver and adipose tissue after the treatment period.^[10]

Clinical Trials in Humans

Human studies are essential to evaluate the safety, tolerability, pharmacokinetics, and efficacy of 11 β -HSD1 inhibitors in the target patient population.

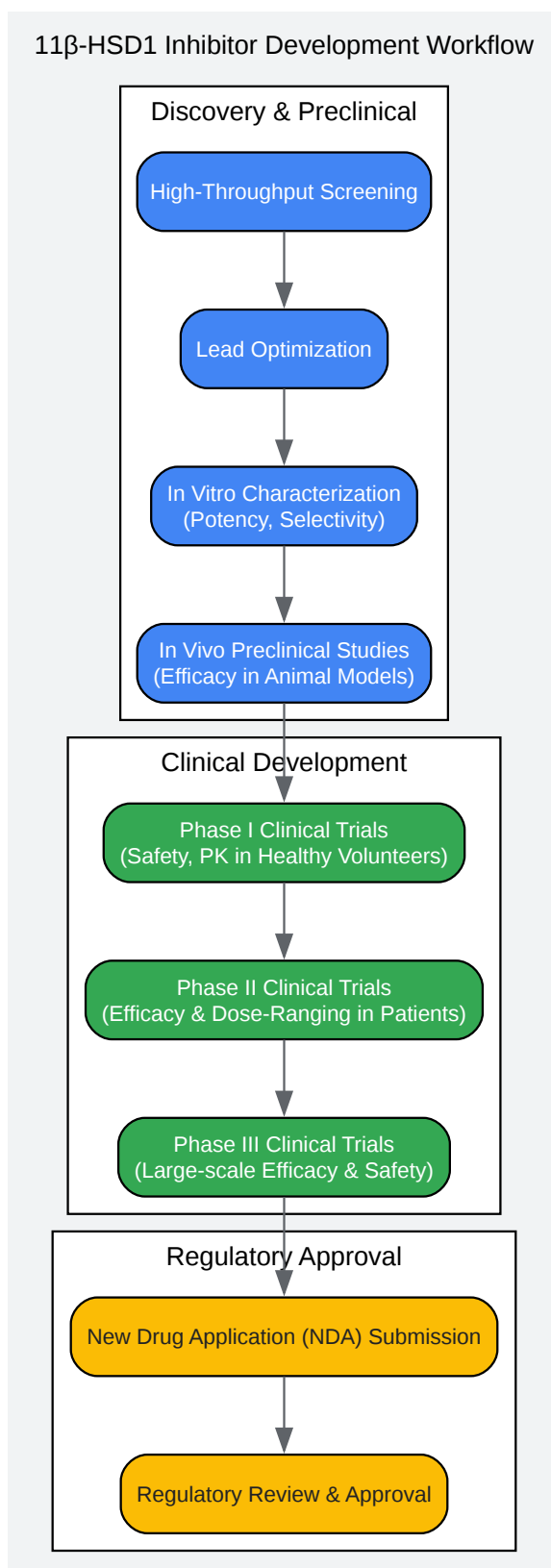
- **Study Design:** Randomized, double-blind, placebo-controlled trials are the gold standard.
- **Patient Population:** Typically includes patients with type 2 diabetes, often with inadequate glycemic control on existing therapies like metformin, and who are overweight or obese.^[12]

[16][18] Studies in patients with Cushing's syndrome are also conducted.[19]

- Efficacy Endpoints:
 - Glycemic Control: Change from baseline in HbA1c and fasting plasma glucose (FPG).
 - Lipid Profile: Changes in total cholesterol, LDL-C, HDL-C, and triglycerides.
 - Body Weight and Anthropometric Measures: Changes in body weight and waist circumference.
 - Blood Pressure: Systolic and diastolic blood pressure measurements.
- Pharmacodynamic Assessments: Target engagement is often assessed by measuring the ratio of urinary cortisol to cortisone metabolites.[12]

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and development of a selective 11 β -HSD1 inhibitor.

11 β -HSD1 Inhibitor Development Workflow

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Caption: A streamlined workflow for 11 β -HSD1 inhibitor development.

Conclusion

The selective inhibition of 11 β -HSD1 remains a promising strategy for the treatment of metabolic diseases. The compounds reviewed in this guide demonstrate varying profiles in terms of potency, pharmacokinetics, and clinical efficacy. While some inhibitors, like INCB13739, have shown encouraging results in improving glycemic control and lipid profiles in patients with type 2 diabetes, others, such as MK-0916 and BI 187004, have yielded more modest or inconclusive outcomes in this patient population. The recent focus on SPI-62 (clofutriben) for Cushing's syndrome highlights the potential for these inhibitors in other glucocorticoid-excess states.

The preclinical data for compounds like CNX-010-49 and UI-1499 in animal models are promising, but further clinical investigation is required to ascertain their therapeutic potential in humans. The success of future 11 β -HSD1 inhibitors will likely depend on optimizing their pharmacokinetic and pharmacodynamic properties to achieve sustained and clinically meaningful target engagement in relevant tissues, leading to tangible benefits for patients with metabolic and endocrine disorders. This comparative guide serves as a valuable resource for researchers and drug development professionals in navigating the landscape of selective 11 β -HSD1 inhibitors.

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